molecular formula C9H19O5P B14417927 Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-66-5

Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate

Cat. No.: B14417927
CAS No.: 79872-66-5
M. Wt: 238.22 g/mol
InChI Key: AQBOBJUZMQWPEU-UHFFFAOYSA-N
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Description

Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with an appropriate oxolane derivative under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields .

Scientific Research Applications

Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research explores its use in drug design, particularly for targeting specific enzymes and pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism of action of diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the phosphonate group and the oxolane ring. This combination allows for versatile reactivity and a wide range of applications in different fields .

Properties

CAS No.

79872-66-5

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethoxy)oxolane

InChI

InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-12-9-6-5-7-11-9/h9H,3-8H2,1-2H3

InChI Key

AQBOBJUZMQWPEU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1CCCO1)OCC

Origin of Product

United States

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